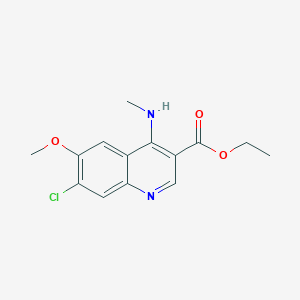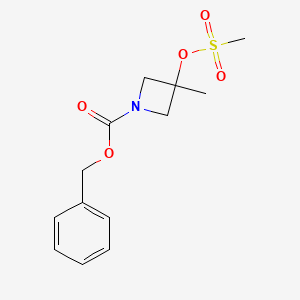
Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing one nitrogen atom. Azetidines are significant in medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methylsulfonyl group, which is a good leaving group.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a target for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Uniqueness: Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1356109-87-9 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
benzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO5S/c1-13(19-20(2,16)17)9-14(10-13)12(15)18-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
ZUXSLFFZYXSACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
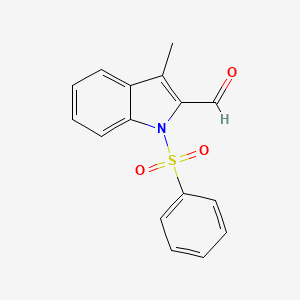
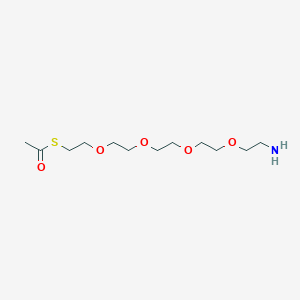
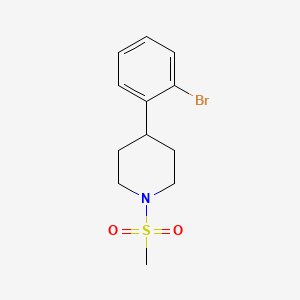
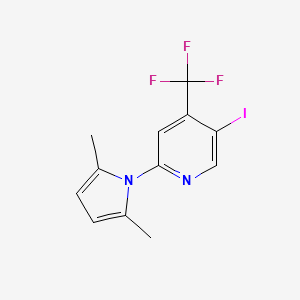
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
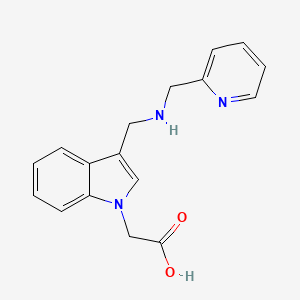

![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)
